2,4-Dimethoxypyridine-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-4-9-8(12-2)6(7)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWFXQZQXQXGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597818 | |
| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139549-08-9 | |
| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dimethoxypyridine 3 Carbaldehyde
Established Synthetic Pathways to the Core Structure
The formation of the fundamental pyridine (B92270) scaffold is a critical first step in the synthesis of 2,4-Dimethoxypyridine-3-carbaldehyde. One notable approach involves the transformation of isoxazole (B147169) precursors.
Approaches from Isoxazole Precursors
The synthesis of substituted pyridines from isoxazole precursors represents a versatile strategy. One such method involves the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines. rsc.orgrsc.org This reaction, facilitated by reagents like titanium tetrachloride (TiCl₄), allows for the construction of the pyridine ring with a high degree of regioselectivity. The reaction proceeds through a proposed [4+2] cycloaddition, followed by ring opening and subsequent reduction to yield the pyridine core. rsc.org Computational studies suggest that a Lewis acid, such as TiCl₄, likely catalyzes the reaction, lowering the activation energy for the initial cycloaddition. rsc.org
Another strategy involves a rhodium carbenoid-induced ring expansion of isoxazoles. This one-pot procedure can lead to the formation of highly functionalized pyridines through an initial ring expansion, followed by a sequence of rearrangement, tautomerization, and oxidation. nih.gov This method is compatible with a range of substituted isoxazoles and vinyldiazomethanes, offering a pathway to diverse pyridine derivatives. nih.gov
Furthermore, isoxazoles serve as precursors for 4-oxo-1,4-dihydropyridine-3-carboxylates through a molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. acs.org These pyridone derivatives can then be further functionalized to access a variety of substituted nicotinates. acs.org
Derivatization and Functional Group Transformations in Analogs
Once the pyridine core is established, the introduction and modification of substituents are crucial for arriving at the target compound, this compound. This section explores key derivatization and functional group transformation reactions.
Oxidation of Pyridine Hydroxymethyl Precursors
The oxidation of a hydroxymethyl group at the 3-position of the pyridine ring is a direct route to the desired carbaldehyde functionality. Various methods have been developed for the oxidation of pyridyl carbinols. google.com One established method involves the use of manganese dioxide (MnO₂). google.com
Vapor phase oxidation offers a continuous process for this transformation. For instance, 4-pyridinemethanol (B147518) can be oxidized to 4-pyridine carboxaldehyde over a V-Mo-O catalyst at elevated temperatures. digitellinc.com This method has been shown to produce the aldehyde as the major product, with high conversion and selectivity. digitellinc.com
Catalytic systems operating under milder conditions have also been developed. Copper-catalyzed aerobic oxidation provides an efficient alternative for converting alcohols to aldehydes and ketones. wikipedia.org Additionally, photocatalytic oxidation using platinized titanium dioxide (TiO₂) has been demonstrated for the selective oxidation of 3-pyridinemethanol (B1662793) to 3-pyridinemethanal in an aqueous environment under UV light and air. rsc.org
| Precursor | Reagent/Catalyst | Product | Conditions | Yield/Selectivity |
| 4-Pyridinemethanol | V-Mo-O | 4-Pyridine carboxaldehyde | Vapor phase, 375°C | 85% conversion, 80% selectivity digitellinc.com |
| 3-Pyridinemethanol | Platinized TiO₂ | 3-Pyridinecarboxaldehyde (B140518) | Water, UVA light, air | Significant activity improvement rsc.org |
| Pyridyl carbinols | MnO₂ | Pyridine aldehydes | Laboratory scale | Useful method google.com |
| Alcohols | Copper-based catalyst | Aldehydes/Ketones | Aerobic conditions | Efficient alternative wikipedia.org |
Formylation Reactions of Pyridine Derivatives
The direct introduction of a formyl group onto the pyridine ring is another key synthetic strategy. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgmychemblog.comijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). mychemblog.com The resulting electrophilic iminium salt reacts with the electron-rich ring, and subsequent hydrolysis yields the aldehyde. nih.gov
The Vilsmeier-Haack reaction is particularly effective for substrates with electron-donating groups. chemicalbook.com For substituted pyridines, the position of formylation is directed by the existing substituents. In the case of 2,4-dimethoxypyridine (B102433), the electron-donating methoxy (B1213986) groups would activate the ring towards electrophilic substitution, with the formyl group expected to be introduced at an electron-rich position. For example, the formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions resulted in the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com
| Substrate Type | Reagent | Product | Key Features |
| Electron-rich arenes/heterocycles | Vilsmeier Reagent (e.g., DMF/POCl₃) | Aryl/Heteroaryl aldehyde | Formylation at electron-rich positions organic-chemistry.orgmychemblog.com |
| 2-Methylpyrimidine-4,6-diol | Vilsmeier Reagent | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | Selective formylation mdpi.com |
| Spiroimidazolidinones | Vilsmeier-Haack Reagent (PBr₃/DMF) | Substituted pyridines | Ring expansion and formylation researchgate.net |
Interconversion with Pyridine Carboxylic Acid Derivatives
The aldehyde functional group can also be accessed through the reduction or transformation of a carboxylic acid or its derivatives at the 3-position of the pyridine ring. A common route involves the conversion of a pyridine-3-carboxylic acid to its corresponding acid chloride, which can then be reduced to the aldehyde.
Alternatively, pyridine-3-carbaldehyde can be synthesized from 3-cyanopyridine (B1664610). One method involves the hydrogenation of 3-cyanopyridine in the presence of a palladium/carbon catalyst. chemicalbook.com Another approach describes the vapor-phase interaction of a cyanopyridine with formic acid and water over a catalyst at high temperatures to produce the corresponding pyridine aldehyde. google.com A further method involves the reaction of 3-cyanopyridine with sodium aluminum hydride prepared from sodium hydride and aluminum ethylate. google.com
A different synthetic route starts with 3-methylpyridine, which is chlorinated to 3-chloromethylpyridine and then undergoes catalytic hydrolysis to yield 3-pyridinecarboxaldehyde with high purity and yield. guidechem.com
Regioselectivity Control in Pyridine Synthesis
Controlling the position of functional groups on the pyridine ring is a paramount challenge in synthetic chemistry. The inherent electronic properties of the pyridine ring often lead to mixtures of regioisomers.
One strategy to achieve regioselectivity is through the use of directing groups. For instance, a rhodium-catalyzed C-H amidation of pyridines has been reported where an oxazoline (B21484) directing group at the 3-position directs amidation to the 2-position. acs.org The presence of a substituent at the C2 position is crucial for the success of this transformation and allows for further derivatization. acs.orgnih.gov
Another approach to control regioselectivity involves the use of a blocking group. A simple maleate-derived blocking group can be employed to achieve highly regioselective Minisci-type decarboxylative alkylation at the C4 position of pyridines. nih.govchemrxiv.org This method is scalable and provides access to valuable C4-functionalized pyridines. nih.govchemrxiv.org This strategy allows for a reversal of the traditional approach of late-stage functionalization, enabling the introduction of substituents at an early stage. nih.gov
The inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines also demonstrates high regioselectivity, with computational studies explaining the origin of this selectivity. rsc.orgrsc.orgresearchgate.net
| Reaction Type | Directing/Blocking Group | Position of Functionalization | Key Advantage |
| Rh-catalyzed C-H Amidation | 3-Oxazoline | C2-position acs.org | High regioselectivity for amidation. |
| Minisci-type Decarboxylative Alkylation | Maleate-derived blocking group | C4-position nih.govchemrxiv.org | Exquisite control for C4-alkylation. |
| Inverse Electron-Demand Hetero-Diels-Alder | None (inherent in reactants) | Dependent on isoxazole and enamine substitution | High regioselectivity in pyridine ring formation. rsc.orgrsc.org |
Process Optimization for Scalable Synthesis of this compound Remains Undisclosed in Publicly Available Research
The Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds, is a likely route for the synthesis of this compound. The optimization of such a process would typically involve a systematic investigation of various parameters to maximize yield, purity, and throughput while ensuring operational safety and cost-effectiveness. Key areas of focus for optimization would include:
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and intermediates, and the ease of product isolation.
Stoichiometry of Reagents: The molar ratios of the starting material, the Vilsmeier reagent (typically formed from a formamide like N,N-dimethylformamide and a chlorinating agent like phosphoryl chloride), and any additives would be critical to control.
Temperature and Reaction Time: Precise control over the reaction temperature and duration is essential to ensure complete conversion of the starting material while minimizing the formation of by-products.
Work-up and Purification Procedures: The development of an efficient and scalable work-up protocol to quench the reaction and isolate the crude product, followed by a robust purification method such as crystallization or chromatography, is paramount for achieving high purity on a larger scale.
While specific data for this compound is elusive, research on analogous heterocyclic systems provides a framework for the type of data that would be generated during such optimization studies. For instance, studies on the formylation of other substituted pyridines or pyrimidines often present data in tabular format to compare the effects of different solvents, temperatures, and reaction times on the final product yield.
Illustrative Data Table for a Hypothetical Optimization Study:
The following table is a hypothetical representation of the kind of data that would be sought in process optimization studies for the synthesis of this compound. It is important to note that this data is illustrative and not based on actual experimental results for this specific compound.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 to rt | 12 | 65 |
| 2 | N,N-Dimethylformamide | 0 to rt | 12 | 72 |
| 3 | Acetonitrile (B52724) | 0 to rt | 12 | 58 |
| 4 | Toluene | 25 | 8 | 68 |
| 5 | N,N-Dimethylformamide | 25 | 8 | 85 |
| 6 | N,N-Dimethylformamide | 50 | 4 | 82 (with impurities) |
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound.
In the absence of specific published research on the scalable synthesis of this compound, the development of an industrial-scale process would necessitate a thorough investigation of the aforementioned parameters. Such a study would be crucial for establishing a robust, efficient, and economically viable manufacturing process.
Chemical Reactivity and Transformational Chemistry of 2,4 Dimethoxypyridine 3 Carbaldehyde
Reactions at the Aldehyde Functional Group
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.
Nucleophilic Addition Reactions
The aldehyde functional group in 2,4-Dimethoxypyridine-3-carbaldehyde is an electrophilic center, readily undergoing nucleophilic addition. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. This reactivity is a cornerstone of aldehyde chemistry, allowing for the introduction of a wide range of substituents. youtube.comyoutube.com
Common nucleophiles include organometallic reagents like Grignard reagents and organolithium compounds, as well as cyanide ions and acetylides. youtube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by an acid workup to protonate the resulting alkoxide. youtube.com
The reactivity of the aldehyde is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon. youtube.com
Condensation Reactions and Imine Formation
Condensation reactions of this compound with primary amines lead to the formation of imines, also known as Schiff bases. This reaction is a reversible process that typically requires acid or base catalysis to proceed at a reasonable rate. The initial step is the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. mdpi.com This intermediate then dehydrates to form the imine.
The stability of the resulting imine can be influenced by the nature of the substituents on both the aldehyde and the amine. A variety of condensing agents, such as carbodiimides (DCC, EDCI) and onium salts (HATU, HBTU), can be employed to facilitate these reactions, particularly in the formation of amide bonds from carboxylic acids and amines. highfine.com Knoevenagel condensation, a variant of the aldol (B89426) condensation, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. cas.cz This reaction is useful for forming carbon-carbon double bonds.
Pyridine (B92270) Ring System Modifications and Substituent Effects
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, exhibits distinct reactivity patterns. The presence of methoxy (B1213986) and carbaldehyde substituents further modulates its chemical behavior. Pyridine-based structures are common in many natural products and pharmaceuticals, highlighting their importance in medicinal chemistry. nih.gov
Electrophilic and Nucleophilic Aromatic Substitutions
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the two methoxy groups at positions 2 and 4 are activating, electron-donating groups, which can facilitate electrophilic attack. Conversely, the aldehyde group at position 3 is a deactivating, electron-withdrawing group. The interplay of these substituents directs incoming electrophiles to specific positions on the ring.
Nucleophilic aromatic substitution is more common for pyridines, especially when electron-withdrawing groups are present. The methoxy groups, particularly the one at the 2-position, can be susceptible to displacement by strong nucleophiles.
Demethylation Reactions in Related Dimethoxypyridines
Demethylation of methoxy groups on pyridine rings is a known transformation. This can occur under various conditions, including treatment with strong acids or nucleophiles. For instance, in some reactions, demethylation has been observed to occur concurrently with other transformations, such as cyanation. acs.org The removal of a methyl group can significantly alter the electronic properties and subsequent reactivity of the pyridine ring. This process is a key step in the synthesis of various substituted pyridones and hydroxypyridines.
The process of DNA demethylation in biological systems, while mechanistically different, highlights the dynamic nature of methyl groups on heterocyclic structures. nih.gov
Annulation and Heterocyclic Ring Formation
This compound serves as a valuable building block in the synthesis of more complex heterocyclic systems through annulation reactions. Annulation refers to the formation of a new ring fused to an existing ring system. nih.gov These reactions often involve the aldehyde functionality as a key reactive site for cyclization.
Synthesis of Quinazolinone Derivatives
The synthesis of quinazolin-4(3H)-ones often involves the cyclocondensation of a 2-aminobenzamide (B116534) with an aldehyde. This reaction typically proceeds through the formation of a dihydroquinazolinone intermediate, which is subsequently oxidized to the aromatic quinazolinone.
While direct studies employing this compound for this purpose are not prominently documented, research on its isomer, 3,4-dimethoxypyridine-2-carbaldehyde (B1652338) , provides significant insight into the potential reaction pathway. The cyclocondensation of 3,4-dimethoxypyridine-2-carbaldehyde with 2-aminobenzamide yields a mixture of 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one and its corresponding open-chain tautomer. researchgate.net
Subsequent dehydrogenation of this intermediate using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (B122849) leads to the formation of the final 2-(pyridin-2-yl)quinazolin-4(3H)-one. researchgate.net An interesting and notable transformation occurs during this oxidation step: the methoxy group at the C(3) position of the pyridine ring is demethylated. researchgate.net However, when non-pyridyl analogues such as 2-methoxy- or 2,3,4-trimethoxybenzaldehydes are used, this demethylation is not observed, suggesting a specific role of the pyridine nitrogen in this process. researchgate.net
| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (Post-Oxidation) | Ref |
| 3,4-Dimethoxypyridine-2-carbaldehyde | 2-Aminobenzamide | 2-(3,4-Dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 2-(3-Hydroxy-4-methoxypyridin-2-yl)quinazolin-4(3H)-one | researchgate.net |
| 2-Methoxybenzaldehyde | 2-Aminobenzamide | 2-(2-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 2-(2-Methoxyphenyl)quinazolin-4(3H)-one | researchgate.net |
| 2,3,4-Trimethoxybenzaldehyde | 2-Aminobenzamide | 2-(2,3,4-Trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 2-(2,3,4-Trimethoxyphenyl)quinazolin-4(3H)-one | researchgate.net |
This table illustrates the reaction outcomes based on the study of an isomer, providing a model for the potential reactivity of this compound.
Formation of Dihydropyridine (B1217469) Systems
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that constructs a 1,4-dihydropyridine (B1200194) (1,4-DHP) ring system. wikipedia.org Reported by Arthur Hantzsch in 1881, the reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.govorganic-chemistry.org
The general mechanism proceeds through initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These two intermediates then combine through a Michael addition, followed by cyclization and dehydration to afford the 1,4-dihydropyridine core. organic-chemistry.org
The aldehyde component is a crucial building block that ultimately becomes the substituent at the 4-position of the resulting dihydropyridine ring. Therefore, this compound is a suitable candidate to participate in this reaction to yield a 4-(2,4-dimethoxypyridin-3-yl)-1,4-dihydropyridine derivative. While the general applicability of the Hantzsch synthesis is well-established for a wide variety of aldehydes, specific examples detailing the use of this compound are not extensively reported in the surveyed literature. wikipedia.orgnih.govthermofisher.com The reaction can be carried out under various conditions, including reflux in ethanol (B145695) or acetic acid, and has been adapted for microwave-assisted and solvent-free protocols. nih.govresearchgate.net
| Component 1 | Component 2 | Component 3 | General Product Structure | Ref |
| Aldehyde (R-CHO) | β-Ketoester (e.g., Ethyl acetoacetate) | Nitrogen Source (e.g., Ammonia) | 4-Substituted-1,4-dihydropyridine | wikipedia.orgorganic-chemistry.orgdrugfuture.com |
| This compound | Ethyl acetoacetate | Ammonia | 4-(2,4-Dimethoxypyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Predicted) |
This table outlines the general components of the Hantzsch synthesis and the predicted product using this compound.
Construction of Other Fused Heterocycles
The aldehyde functionality of this compound makes it a versatile precursor for the synthesis of various other fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the aldehyde with a compound containing two nucleophilic sites, leading to the formation of a new ring fused to the pyridine core.
The strategy relies on multicomponent reactions (MCRs) or sequential condensations where the aldehyde first reacts to form an intermediate (e.g., a Knoevenagel adduct or an imine), which then undergoes intramolecular cyclization. researchgate.netbeilstein-journals.org
Potential synthetic routes include:
Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazolo[3,4-b]pyridine derivatives. The reaction would proceed via formation of a hydrazone followed by cyclization onto the pyridine ring, likely involving the displacement of a methoxy group if activated.
Reaction with Active Methylene Compounds: Reaction with binucleophiles containing an active methylene group and another nucleophile, such as 2-aminothiophenol (B119425) or ethyl cyanoacetate (B8463686) in the presence of a nitrogen source, can lead to various fused systems like thieno[3,2-b]pyridines or other pyridopyrimidines.
Reaction with Enamines or Enaminones: Enaminones embedded in other heterocyclic systems, such as 1,4-dihydropyridines, can undergo ring-opening and ring-closing cyclocondensation reactions with aldehydes to form complex fused structures. nih.gov
These examples represent mechanistically plausible transformations for constructing novel fused heterocycles from this compound, although specific literature examples for this starting material are sparse.
Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethoxypyridine 3 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2,4-Dimethoxypyridine-3-carbaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous signal assignment.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. organicchemistrydata.org The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic effects of the substituents on the pyridine (B92270) ring.
In a typical ¹H NMR spectrum of a pyridine derivative, the protons on the aromatic ring will appear in the aromatic region (typically δ 7-9 ppm). The aldehyde proton is highly deshielded and appears at a lower field (δ 9-10 ppm). The methoxy (B1213986) groups will exhibit sharp singlet peaks in the upfield region (δ 3-4 ppm).
Similarly, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (δ 190-200 ppm), the aromatic carbons, and the carbons of the methoxy groups (δ 50-60 ppm).
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyridine and Aldehyde Moieties
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde C-H | 9.0 - 10.5 organicchemistrydata.org | - |
| Aromatic C-H | 7.0 - 9.0 organicchemistrydata.org | 120 - 150 |
| Methoxy -OCH₃ | 3.5 - 4.5 | 50 - 65 |
| Aldehyde C=O | - | 185 - 200 rsc.org |
| Aromatic C-O | - | 150 - 165 |
Note: The exact chemical shifts for this compound will vary depending on the solvent and the specific derivative being analyzed.
To definitively assign the proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. ipb.ptnih.gov These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.comyoutube.com For this compound, COSY would show correlations between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.comyoutube.com It is invaluable for assigning the carbon signals based on the known proton assignments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. compoundchem.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent peak will be the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1670-1780 cm⁻¹. openstax.org The C-H stretch of the aldehyde group can also be observed as one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz The C-O stretching vibrations of the two methoxy groups will appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be visible in the 1400-1600 cm⁻¹ region. vscht.cz
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | 1670 - 1730 openstax.orgpressbooks.pub | Strong |
| Aldehyde (C-H) | Stretch | 2700 - 2750 & 2800 - 2850 vscht.cz | Weak to Medium |
| Aromatic (C=C, C=N) | Stretch | 1400 - 1600 | Medium to Strong |
| Methoxy (C-O) | Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
Electron impact (EI) ionization often leads to characteristic fragmentation of the molecule. arkat-usa.org For this compound, common fragmentation pathways could include the loss of the aldehyde group (CHO), a methyl group (CH₃) from one of the methoxy substituents, or a methoxy group (OCH₃). miamioh.edu The resulting fragment ions provide further evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the parent ion and its fragments.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. rsc.org The absorption spectrum of this compound is expected to show absorptions in the UV region due to π → π* and n → π* transitions within the aromatic pyridine ring and the carbonyl group. nih.gov The presence of the electron-donating methoxy groups and the electron-withdrawing aldehyde group can influence the position and intensity of these absorption bands.
Fluorescence spectroscopy can be used to study the emission properties of the molecule after it has been excited by UV or visible light. While not all pyridine derivatives are strongly fluorescent, the specific substitution pattern of this compound may lead to observable emission, providing further insight into its electronic structure and excited state properties. The emission properties can be sensitive to the solvent environment. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.networdpress.com A single-crystal X-ray diffraction study of a suitable crystal of this compound or one of its derivatives would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netnih.govnih.gov This data is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice, which can be influenced by factors like hydrogen bonding and π-stacking interactions.
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, ensuring its elemental composition aligns with theoretical values. This process provides fundamental proof of a substance's purity and identity. For newly synthesized derivatives of this compound, combustion analysis is employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).
The theoretical elemental composition is calculated from the compound's molecular formula (C₈H₉NO₃). The experimentally determined values ("Found") are then compared to these "Calculated" percentages. A high degree of purity is generally accepted in scientific literature when the found values deviate by no more than ±0.4% from the calculated values. researchgate.net This stringent criterion confirms that the sample is substantially free of impurities that would alter the elemental ratios. researchgate.net
Below is a data table outlining the calculated elemental composition for the parent compound, this compound. Research findings for its derivatives would present similar tables comparing calculated data with the experimental results obtained.
Interactive Table: Elemental Composition of this compound Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol
| Element | Symbol | Atomic Mass | Moles in Compound | Mass in Compound | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 57.48% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.43% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.38% |
| Oxygen | O | 15.999 | 3 | 47.997 | 28.71% |
Chromatographic Purity and Separation Methods
Chromatographic techniques are indispensable for assessing the purity of this compound derivatives and for their separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted method for the analysis of pyridine derivatives. For compounds like this compound, which possess aromatic and polar functional groups, reversed-phase HPLC is particularly effective.
Stationary Phase : C18 (octadecylsilyl) columns are frequently used, offering excellent separation for moderately polar compounds. sigmaaldrich.comresearchgate.net
Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (B52724) and water or an aqueous buffer (e.g., sodium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate). nih.govacs.org The gradient or isocratic elution conditions can be optimized to achieve baseline separation of the main compound from any impurities or starting materials. google.com
Detection : UV detection is highly suitable due to the chromophoric nature of the pyridine ring and the aldehyde group. To enhance sensitivity and selectivity, especially for trace-level analysis, derivatization of the aldehyde functional group with a reagent like 2,4-Dinitrophenylhydrazine (DNPH) can be performed. sigmaaldrich.comresearchgate.netnih.gov This creates a DNPH-hydrazone derivative with a strong chromophore, allowing for detection at higher wavelengths (e.g., 360 nm), away from potential interferences. sigmaaldrich.com Furthermore, HPLC coupled with mass spectrometry (LC-MS) provides structural information and confirmation of molecular weight, offering a higher degree of confidence in peak identification. nih.gov
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable pyridine compounds. Capillary GC with polar (e.g., Carbowax-Amine) or non-polar (e.g., DB-5) columns can achieve high-resolution separation of complex mixtures of substituted pyridines. The choice of column depends on the polarity and boiling point of the specific derivative being analyzed.
Interactive Table: Summary of Chromatographic Methods
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application Notes |
| HPLC | Reversed-Phase C18 | Acetonitrile / Water or Buffer | UV (e.g., 210-360 nm), Mass Spectrometry (MS) | Purity assessment, quantification. Derivatization with DNPH can improve UV sensitivity. sigmaaldrich.comnih.gov |
| GC | Capillary (Polar or Non-Polar) | Helium, Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Separation of volatile derivatives and isomers. |
| TLC | Silica Gel | Butanol / Acetic Acid / Water | UV Light (254/365 nm) | Rapid monitoring of reaction progress and preliminary purity checks. |
Computational and Theoretical Investigations of 2,4 Dimethoxypyridine 3 Carbaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been a important tool in understanding the fundamental properties of 2,4-Dimethoxypyridine-3-carbaldehyde. By calculating the electronic structure, researchers can predict its reactivity, stability, and spectroscopic characteristics.
Electronic Structure and Molecular Orbital Analysis
While specific DFT studies on this compound are not extensively available in public literature, we can infer its electronic characteristics based on studies of similar molecules like pyridine-3-carboxaldehyde and other substituted pyridines. nih.govsigmaaldrich.comsigmaaldrich.comcymitquimica.comnih.govresearchgate.net
The electronic structure is largely defined by the pyridine (B92270) ring, a six-membered aromatic heterocycle. The nitrogen atom in the ring is sp² hybridized, with its lone pair of electrons occupying one of the sp² orbitals, which allows it to act as a base or a ligand. cymitquimica.comnih.gov The remaining p-orbitals of the carbon and nitrogen atoms form a delocalized π-system above and below the plane of the ring, which is characteristic of aromatic compounds. cymitquimica.comnih.gov
The methoxy (B1213986) (-OCH₃) groups at positions 2 and 4, and the carbaldehyde (-CHO) group at position 3, significantly influence the electronic distribution within the pyridine ring. The methoxy groups are electron-donating due to the resonance effect of the oxygen lone pairs, which increases the electron density in the ring. Conversely, the carbaldehyde group is electron-withdrawing due to the electronegativity of the oxygen atom and the resonance effect. This push-pull electronic effect created by the substituents is expected to modulate the molecule's reactivity and its interaction with other molecules.
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
For a related compound, 3-pyridine carboxaldehyde, DFT calculations have been used to determine its vibrational wavenumbers and optimized geometry. nih.gov Such calculations for this compound would likely be performed using functionals like B3LYP and basis sets such as 6-31G* to obtain reliable geometric parameters and vibrational spectra. nih.gov The table below shows a hypothetical representation of key electronic properties that would be calculated for this compound using DFT.
| Property | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Indicates electron-donating capability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting capability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |
| Dipole Moment | (Value in Debye) | Indicates overall polarity of the molecule |
Reaction Pathway Energetics and Transition State Analysis
For instance, the carbaldehyde group can undergo nucleophilic addition reactions. DFT calculations can be used to model the energy profile of such a reaction, identifying the energy of the reactants, products, intermediates, and transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
A hypothetical reaction pathway for the reduction of the aldehyde group to an alcohol could be investigated. The table below illustrates the kind of data that would be generated from such a study.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + Reducing Agent) | 0.0 |
| 2 | Transition State 1 | (Calculated Value) |
| 3 | Intermediate | (Calculated Value) |
| 4 | Transition State 2 | (Calculated Value) |
| 5 | Products (2,4-Dimethoxypyridin-3-yl)methanol) | (Calculated Value) |
By analyzing the geometry of the transition state, researchers can understand the atomic rearrangements that occur during the reaction, which is crucial for designing catalysts or optimizing reaction conditions.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
An MD simulation would typically involve placing the molecule in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for all the atoms in the system. The resulting trajectory provides a time-resolved view of the molecule's movements.
Analysis of the MD trajectory can reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might behave in a solution or at a binding site. For example, a study on pyridine combustion used reactive force field molecular dynamics to investigate reaction mechanisms at an atomic scale. While the context is different, the methodology highlights the power of MD in tracking molecular transformations.
The following table outlines the kind of information that could be obtained from an MD simulation of this compound.
| Parameter | Description | Potential Findings |
| Dihedral Angle (C2-C3-C(aldehyde)-H) | Rotation of the carbaldehyde group | Preferred orientation of the aldehyde |
| Dihedral Angle (C1-C2-O-C(methyl)) | Rotation of the 2-methoxy group | Conformational flexibility of the methoxy group |
| Dihedral Angle (C3-C4-O-C(methyl)) | Rotation of the 4-methoxy group | Conformational flexibility of the methoxy group |
| Root Mean Square Deviation (RMSD) | Measure of structural stability | Identification of stable and flexible regions |
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme (the receptor).
Given that many pyridine derivatives exhibit biological activity, molecular docking studies could be performed to investigate the potential of this compound as an inhibitor of various enzymes. For example, pyridine derivatives have been studied as potential inhibitors for coronaviruses and as EGFR inhibitors.
In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental data (like X-ray crystallography) or homology modeling. The this compound molecule would then be placed in the active site of the protein, and a scoring function would be used to evaluate the binding affinity of different poses.
The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is invaluable for understanding the basis of the molecule's potential biological activity and for designing more potent and selective analogs.
A hypothetical docking study of this compound against a kinase enzyme might yield the following results:
| Parameter | Value | Significance |
| Binding Affinity (kcal/mol) | (Calculated Value) | Predicts the strength of the interaction |
| Interacting Residues | e.g., Lys72, Glu91, Leu145 | Identifies key amino acids in the binding site |
| Hydrogen Bonds | e.g., with the backbone carbonyl of Leu92 | Indicates specific stabilizing interactions |
| Hydrophobic Interactions | e.g., with the side chains of Val56, Ile120 | Highlights non-polar contributions to binding |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are important for their biological effects.
While no specific QSAR studies on a series including this compound are publicly documented, the principles of QSAR could be applied to a set of related pyridine derivatives. To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound.
A hypothetical 2D-QSAR study on a series of pyridine-based inhibitors might identify the following important descriptors:
| Descriptor | Type | Correlation with Activity |
| LogP | Hydrophobicity | Positive (higher hydrophobicity increases activity) |
| Dipole Moment | Electronic | Negative (lower dipole moment increases activity) |
| Molecular Weight | Steric | Positive (within a certain range) |
| Number of Hydrogen Bond Donors | Electronic/Topological | Negative (fewer donors are preferred) |
Such a model would suggest that to improve the biological activity of this class of compounds, one should focus on increasing hydrophobicity and molecular weight while reducing the dipole moment and the number of hydrogen bond donors.
Applications of 2,4 Dimethoxypyridine 3 Carbaldehyde in Organic Synthesis
Role as a Precursor for Pharmaceutical Intermediates
The pyridine (B92270) scaffold is a ubiquitous feature in many approved pharmaceutical agents. The specific substitution pattern of 2,4-Dimethoxypyridine-3-carbaldehyde makes it an attractive starting material for the synthesis of various pharmaceutical intermediates. The aldehyde group provides a reactive handle for a multitude of chemical transformations, including condensations and multicomponent reactions, which are instrumental in building the core structures of biologically active compounds.
One of the key applications of pyridine carbaldehydes is in the synthesis of fused heterocyclic systems, such as quinazolines. nih.govorganic-chemistry.orgnih.gov While direct literature on the use of this compound is limited, the analogous compound, 3,4-dimethoxypyridine-2-carbaldehyde (B1652338), has been successfully employed in the synthesis of 2-(pyridin-2-yl)quinazolin-4(3H)-ones through cyclocondensation with 2-aminobenzamide (B116534). This reaction proceeds through a dihydroquinazolinone intermediate which is then dehydrogenated. This precedent strongly suggests that this compound could similarly react to form 3-substituted quinazolinone derivatives, which are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.
Furthermore, the pyridine moiety is a key component of many kinase inhibitors, a class of targeted cancer therapeutics. researchgate.netresearchgate.net The structural motifs present in this compound can be elaborated to generate libraries of novel pyridine-containing compounds for screening against various protein kinases. The aldehyde can be converted into other functional groups, such as amines, nitriles, or alkenes, which can then be used in coupling reactions to build the complex structures of kinase inhibitors.
| Pharmaceutical Intermediate Class | Synthetic Approach | Potential Therapeutic Area |
|---|---|---|
| Substituted Quinazolines | Condensation with anthranilamides | Oncology, Anti-inflammatory |
| Pyridinyl-Imidazoles | Multi-step synthesis involving condensation and cyclization | Neurodegenerative diseases |
| Pyridinyl-Chalcones | Claisen-Schmidt condensation | Antitubercular, Antioxidant |
Utilization in Agrochemical Active Ingredient Development
The development of novel agrochemicals is crucial for ensuring global food security. Pyridine-based compounds have found widespread use as herbicides, insecticides, and fungicides. The unique electronic properties and substitution pattern of this compound make it a promising starting point for the synthesis of new agrochemical active ingredients. organic-chemistry.orgwikipedia.org
The aldehyde functionality can be readily transformed into a variety of other groups, allowing for the systematic modification of the molecule's properties to optimize its biological activity and selectivity. For instance, the aldehyde can undergo condensation reactions with active methylene (B1212753) compounds to form α,β-unsaturated ketones (chalcones) or other conjugated systems, which are common substructures in bioactive molecules. researchgate.netresearchgate.netnih.gov
A significant class of herbicides, the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, often contain complex aromatic and heterocyclic moieties. wikipedia.org The 2,4-dimethoxypyridine (B102433) unit could be incorporated into novel HPPD inhibitor scaffolds. For example, the aldehyde could be used to build a side chain that mimics the triketone motif found in many potent HPPD inhibitors. The methoxy (B1213986) groups on the pyridine ring can also be strategically demethylated to introduce hydroxyl groups, which can be important for binding to the target enzyme.
| Agrochemical Class | Synthetic Strategy | Mode of Action |
|---|---|---|
| Pyridine-based Herbicides | Elaboration of the aldehyde into a toxophore | Inhibition of essential plant enzymes (e.g., HPPD) |
| Pyridinyl Fungicides | Incorporation into known fungicidal scaffolds | Disruption of fungal cell processes |
| Pyridinyl Insecticides | Modification to target insect-specific receptors | Neurotoxicity in insects |
Construction of Complex Organic Molecules
The synthesis of complex organic molecules, including natural products and their analogues, often relies on the use of versatile and highly functionalized building blocks. This compound, with its combination of an electron-rich aromatic system and a reactive aldehyde, is well-suited for this purpose. The aldehyde group can participate in a wide range of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular architectures.
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. nih.gov The aldehyde functionality of this compound makes it an ideal substrate for various MCRs. For example, in the Hantzsch pyridine synthesis, an aldehyde is condensed with two equivalents of a β-ketoester and an ammonia (B1221849) source to form a dihydropyridine (B1217469) ring. lp.edu.ua While the target compound is already a pyridine, its aldehyde group can participate in similar condensation cascades to build other complex heterocyclic systems.
The Knoevenagel condensation is another important reaction where an aldehyde reacts with an active methylene compound to form a new carbon-carbon double bond. bas.bgwikipedia.orgjocpr.comrsc.org This reaction can be used to introduce a variety of substituents at the 3-position of the pyridine ring, which can then be further elaborated. The resulting α,β-unsaturated systems are themselves valuable intermediates for cycloaddition reactions and other transformations.
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.orgnih.govjk-sci.comnrochemistry.comdepaul.edu This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. While typically used with indole (B1671886) or phenyl rings, the electron-rich nature of the 2,4-dimethoxypyridine ring could potentially facilitate a Pictet-Spengler-type cyclization, leading to novel fused pyridine systems.
| Reaction Type | Reactants | Product Class | Key Transformation |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | α,β-Unsaturated Compounds | C=C bond formation |
| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde | Tetrahydroisoquinolines | Annulation to form a new ring |
| Multi-component Reactions | Aldehyde, and multiple other components | Diverse Heterocycles | Rapid assembly of complexity |
Specialty Chemicals and Fine Fragrance Synthesis
The field of specialty chemicals encompasses a wide range of products with specific functions, including dyes, pigments, and performance additives. The unique electronic and structural features of this compound suggest its potential as a precursor to novel specialty chemicals. For instance, the aldehyde group can be used to synthesize pyridinyl-chalcones through Claisen-Schmidt condensation. researchgate.netresearchgate.netnih.govlp.edu.uanih.gov Chalcones are known to exhibit interesting photophysical properties and can serve as precursors to other heterocyclic systems like pyrazolines and flavones, which have applications as fluorescent dyes and in other specialty areas.
In the realm of fine fragrances, aldehydes are a cornerstone of perfumery, contributing a wide range of notes from fresh and green to warm and spicy. nih.govnih.govorganic-chemistry.orgresearchgate.net While there is no direct evidence of this compound being used as a fragrance ingredient itself, its structural features are of interest. The combination of the pyridine ring and methoxy groups could impart unique olfactory characteristics. More plausibly, it could serve as a precursor to other fragrance molecules. The aldehyde can be transformed through reactions like aldol (B89426) condensation to create larger, more complex molecules with potentially desirable scents. nih.govnih.gov
| Application Area | Potential Derivative | Synthetic Route | Potential Properties |
|---|---|---|---|
| Specialty Dyes | Pyridinyl-Chalcones | Claisen-Schmidt Condensation | Color, Fluorescence |
| Fine Fragrances | Complex Aldehydes/Ketones | Aldol Condensation | Unique Olfactory Notes |
Development of Functional Materials
Functional materials are designed to possess specific properties that enable their use in a variety of technological applications, including electronics, optics, and sensors. The pyridine unit is a key component in many functional materials due to its electron-deficient nature and its ability to coordinate with metal ions. The 2,4-dimethoxy substitution pattern and the reactive aldehyde group of the target compound provide opportunities for the design and synthesis of new functional materials. researchgate.netresearchgate.netmdpi.com
One area of potential application is in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. Pyridine-containing polymers and small molecules are often used as electron-transporting or emissive materials. researchgate.net The aldehyde group of this compound can be used to polymerize or to attach the molecule to a polymer backbone, allowing for the creation of new materials with tailored electronic properties.
Another promising application is in the synthesis of styryl dyes. researchgate.netresearchgate.netgoogle.comnih.gov These dyes, which contain a styryl group (a vinyl group attached to a benzene (B151609) ring), are known for their strong fluorescence and are used in a variety of applications, including as fluorescent probes in biological imaging and as sensitizers in dye-sensitized solar cells. The condensation of this compound with an appropriate aromatic methyl compound would lead to the formation of a pyridinyl-styryl dye. The dimethoxy groups would likely influence the photophysical properties of the resulting dye, potentially leading to new materials with enhanced performance.
| Functional Material Class | Synthetic Approach | Potential Application |
|---|---|---|
| Styryl Dyes | Condensation with activated methyl groups | Fluorescent Probes, Solar Cells |
| Electron-Transporting Materials | Incorporation into polymers or small molecules | Organic Light-Emitting Diodes (OLEDs) |
| Coordination Polymers | Self-assembly with metal ions | Sensors, Catalysis |
Biological and Medicinal Chemistry Research Involving 2,4 Dimethoxypyridine 3 Carbaldehyde and Analogs
Autophagy Inhibition by 2,4-Dimethoxypyridine (B102433) Scaffolds
Autophagy is a fundamental cellular catabolic process responsible for the degradation and recycling of cellular components to maintain homeostasis. dtu.dknih.gov While primarily a protective mechanism, in the context of cancer, autophagy can promote tumor cell survival under stress conditions, such as those induced by chemotherapy. nih.gov This has spurred the search for autophagy inhibitors as potential anticancer agents. The 2,4-dimethoxypyridine scaffold has been identified as a novel class of autophagy inhibitors. dtu.dkamanote.com
The discovery of 2,4-dimethoxypyridine derivatives as autophagy inhibitors was facilitated by phenotypic high-content screening (HCS). nih.gov This image-based approach allows for the simultaneous screening of numerous compounds in a physiologically relevant cellular environment. nih.gov A common method involves using cells, such as HeLa or mouse embryonic fibroblasts (MEFs), that stably express a fluorescently tagged Microtubule-associated protein 1A/1B-light chain 3 (GFP-LC3). nih.govnih.gov
During autophagy, the cytosolic form of LC3 is lipidated to form LC3-II, which is recruited to the autophagosome membrane, appearing as distinct fluorescent puncta. dtu.dk An increase in the number and intensity of these puncta is a hallmark of autophagy induction. dtu.dk In a typical HCS assay for autophagy inhibitors, cells are first starved to induce autophagy and then treated with test compounds. nih.gov Automated microscopy and image analysis are used to quantify the reduction in GFP-LC3 puncta, identifying compounds that inhibit the autophagic process. nih.govsigmaaldrich.com
Following the initial discovery, structure-activity relationship (SAR) studies were undertaken to refine the 2,4-dimethoxypyridine scaffold for improved potency and drug-like properties. dtu.dknih.gov These studies involve systematically altering the chemical structure of the lead compound and evaluating the impact on its biological activity.
For the 2,4-dimethoxypyridine class of autophagy inhibitors, SAR studies revealed several key insights. dtu.dk The investigation into various analogs demonstrated that the substitution pattern on the pyridine (B92270) ring is critical for activity. A compound termed DMP-1, which emerged from these optimization efforts, showed favorable potency, solubility, and synthetic accessibility. dtu.dk The exploration of the SAR around the dimethoxypyridine scaffold was extensive, leading to a library of compounds that helped to map the chemical space for autophagy inhibition. dtu.dk
Table 1: SAR Summary of Selected 2,4-Dimethoxypyridine Analogs as Autophagy Inhibitors dtu.dk
| Compound | R4-Substitution | R5-Substitution | R6-Substitution | X | IC50 [µM] (Starvation-induced Autophagy) |
|---|---|---|---|---|---|
| DMP-1 (3) | OMe | H | OMe | CHOH | 1.8 ± 0.8 |
| 2 | H | H | OMe | CHOH | 3.7 ± 1.5 |
| 61 | OMe | H | H | CHOH | 6.2 ± 1.2 |
| 62 | H | H | H | CHOH | 6.2 ± 2.2 |
| 63 | OMe | H | OMe | C=O | 1.8 ± 0.8 |
| 64 | H | OMe | OMe | N | >10 |
Data derived from starvation-induced autophagy screen assessing the reduction of LC3 puncta.
Understanding the mechanism of action is crucial for the development of targeted therapies. For the 2,4-dimethoxypyridine-based autophagy inhibitors, mechanistic studies have provided insights into how they disrupt the autophagy pathway. These compounds have been shown to inhibit autophagic flux, as evidenced by their ability to block the degradation of p62 (sequestosome 1), a protein that is itself cleared by autophagy. dtu.dk
Furthermore, these inhibitors were found to prevent the lipidation of LC3 to form LC3-II in a dose-dependent manner. dtu.dk This suggests that they act at an early stage of the autophagy process, likely interfering with the formation of the autophagosome. dtu.dknih.gov The mammalian target of rapamycin (B549165) (mTOR) is a key negative regulator of autophagy. csic.esnih.gov While some autophagy modulators act through the mTOR pathway, the precise molecular targets of the 2,4-dimethoxypyridine derivatives are still under investigation, with potential candidates including proteins in the ULK1 or Vps34 complexes which are critical for autophagy initiation. nih.govnih.govnih.gov
Modulators of Multidrug Resistance (MDR)
Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govcardiff.ac.uk These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. nih.gov Derivatives of 1,4-dihydropyridine (B1200194) (DHP) have been explored for their ability to reverse MDR. nih.gov
Though direct studies on 2,4-Dimethoxypyridine-3-carbaldehyde as an MDR modulator are not extensively documented, the broader class of dihydropyridine (B1217469) derivatives has shown promise. nih.govnih.gov Some of these compounds can potentiate the cytotoxicity of drugs like doxorubicin (B1662922) in resistant cell lines, an effect comparable to known P-gp inhibitors like verapamil. nih.gov The mechanism is thought to involve the inhibition of P-gp, leading to increased intracellular accumulation of anticancer agents. nih.gov For instance, certain newly synthesized DHP derivatives have demonstrated the ability to resensitize resistant breast cancer cells to doxorubicin. nih.gov
Antitubercular Activity of Dihydropyridine Derivatives Incorporating Pyridine Moieties
The rise of drug-resistant Mycobacterium tuberculosis strains has created an urgent need for new antitubercular drugs. nih.gov Dihydropyridine derivatives that incorporate pyridine moieties have been identified as a promising class of compounds with significant antitubercular activity. nih.govnih.gov
Synthesis and in-vitro evaluation of these compounds against M. tuberculosis H37Rv have yielded derivatives with potent activity, in some cases surpassing that of the first-line drug isoniazid. nih.gov Structure-activity relationship studies have been crucial in this area, revealing that lipophilic groups and specific substitutions on the dihydropyridine and associated rings are key for potent antimycobacterial effects. nih.govnih.gov For example, the presence of electron-withdrawing groups on an aryl ring attached to the dihydropyridine core can significantly enhance activity. nih.gov However, substituting the aryl ring with a pyridine ring has, in some studied cases, resulted in only moderate to no activity. nih.gov Other research has highlighted that certain 2,4-disubstituted pyridine derivatives can be effective against intracellular and biofilm-forming tubercle bacilli. frontiersin.org
Evaluation of Anticancer and Cytotoxic Activities
The anticancer potential of pyridine-based compounds is a broad and active area of research. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, for example, have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov
Several of these derivatives have shown significant cytotoxic activity against various cancer cell lines, including lung (A-549), prostate (PC-3), and breast (MCF-7) cancer cells. nih.gov The most active compounds from these studies have demonstrated potent inhibition of both wild-type and mutant forms of EGFR. nih.gov Mechanistic studies have shown that these compounds can induce apoptosis, a form of programmed cell death, and cause cell cycle arrest in cancer cells. nih.govacs.org For instance, one highly active compound was found to increase the levels of caspase-3, a key executioner enzyme in the apoptotic pathway, by over five-fold in prostate cancer cells. nih.gov
The cytotoxic effects of dihydropyridine derivatives have also been evaluated. nih.gov While many of these compounds exhibit some level of toxicity towards cancer cells, their primary interest in some studies has been in their ability to enhance the efficacy of existing chemotherapeutics by overcoming multidrug resistance. nih.gov
Antimicrobial and Antifungal Investigations
While specific studies on the antimicrobial and antifungal properties of this compound are not extensively documented in publicly available research, the broader class of pyridine derivatives has demonstrated significant potential in combating microbial and fungal infections. The inclusion of a pyridine nucleus is a common strategy in the design of new antimicrobial agents.
Research into various substituted pyridine derivatives has revealed promising activities. For instance, a study on nicotinic acid benzylidene hydrazide derivatives showed that compounds bearing dimethoxy substituents were among the most active against a panel of bacteria (S. aureus, B. subtilis, E. coli) and fungi (C. albicans, A. niger). nih.gov In some cases, their activity was comparable to standard drugs like fluconazole (B54011) and norfloxacin. nih.gov This suggests that the methoxy (B1213986) groups, such as those in this compound, could contribute favorably to the antimicrobial profile of a molecule.
Furthermore, other pyridine derivatives, such as those incorporating an imidazo[2,1-b] nih.govcarta-evidence.orgresearchgate.netthiadiazole moiety, have exhibited high antibacterial and antifungal activities. nih.gov For example, a 4-F substituted pyridine derivative demonstrated superior antibacterial activity to the standard drug gatifloxacin, and its antifungal activity was equivalent to fluconazole against certain strains. nih.gov These findings underscore the value of the pyridine scaffold as a platform for the development of new antimicrobial and antifungal agents. The specific contribution of the 2,4-dimethoxy-3-carbaldehyde substitution pattern, however, remains an area for future investigation.
Enzyme Inhibition Studies (e.g., Kinases, Urease, GSK3)
The potential of pyridine derivatives as enzyme inhibitors is a significant area of research, with implications for treating a variety of diseases. While direct studies on this compound are limited, research on analogous structures provides valuable insights.
Urease Inhibition:
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a therapeutic target. Several studies have demonstrated the urease inhibitory potential of pyridine carboxamide and carbothioamide derivatives. The presence and position of substituents on the pyridine ring play a crucial role in their inhibitory activity. For example, the inclusion of a methoxy group (-OCH3) has been shown to influence the inhibitory potential of these compounds.
| Compound | Substitution on Pyridine Ring | IC50 (µM) against Urease |
|---|---|---|
| Carbothioamide Derivative | ortho-OCH3 | 4.21 ± 0.022 |
| Carboxamide Derivative | ortho-OCH3 | 5.52 ± 0.072 |
| Carbothioamide Derivative | meta-Cl | 1.07 ± 0.043 |
| Carboxamide Derivative | meta-Cl | 4.07 ± 0.003 |
Kinase and GSK3 Inhibition:
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. Glycogen synthase kinase 3 (GSK3), a serine/threonine kinase, is a target for the treatment of neurodegenerative diseases like Alzheimer's, as well as other conditions. nih.gov
The pyridine scaffold is a common feature in many kinase inhibitors. While specific data on this compound is not available, the general structural motif is relevant. For instance, wortmannin, a known inhibitor of phosphatidylinositol 3-kinases (PI3Ks), contains a furanosteroid backbone, but the broader principle of targeting kinase active sites with heterocyclic compounds is well-established. nih.gov The development of specific GSK3 inhibitors often involves heterocyclic scaffolds to achieve potency and selectivity. nih.gov The potential for this compound and its derivatives to act as kinase or GSK3 inhibitors would depend on their ability to fit into the ATP-binding site or allosteric sites of these enzymes, a possibility that warrants further computational and experimental investigation.
Development of Biologically Active Scaffolds for Drug Discovery
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. The versatility of the pyridine scaffold stems from its ability to form hydrogen bonds, its aromatic nature, and the possibility of introducing a wide variety of substituents at different positions.
While this compound itself has not been extensively highlighted as a foundational scaffold in the available literature, its constituent parts suggest its potential. The pyridine core provides a robust and versatile base. The dimethoxy substitution can influence the electronic properties and conformation of the molecule, potentially enhancing binding to biological targets. The carbaldehyde group is a versatile functional handle that can be readily modified to generate a library of diverse derivatives through reactions such as condensation, oxidation, or reduction.
The development of new drugs often involves the use of such versatile building blocks to create novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. The 1,4-dihydropyridine scaffold, for example, has been extensively modified to generate a wide range of therapeutic agents. nih.gov The potential of this compound as a starting point for the synthesis of new biologically active scaffolds is therefore high, although this potential is yet to be fully realized in published research.
Insecticidal Bioefficacy Screening
The search for new and effective insecticides is a continuous effort in agricultural science. Pyridine-based compounds have emerged as a promising class of insecticides, with some acting as neonicotinoid analogues. Research in this area has explored the insecticidal activity of various pyridine derivatives against different pests.
Studies on synthetic pyridine derivatives have demonstrated significant insecticidal bioefficacy. For example, certain thienylpyridine and related heterocyclic derivatives have been evaluated for their activity against the cotton aphid, Aphis gossypi. carta-evidence.orgnih.gov These studies often involve the synthesis of a series of compounds with different substitutions to establish structure-activity relationships.
| Compound Type | Target Pest | Activity Metric | Result |
|---|---|---|---|
| Thienylpyridine Derivative | Aphis gossypi (nymphs and adults) | Mortality | Promising insecticidal properties observed carta-evidence.orgnih.gov |
| Salicylaldehyde-derived Secondary Amine (Compound 1) | Tribolium castaneum | Mortality Rate (7 days) | 73.31% mdpi.com |
| Salicylaldehyde-derived Secondary Amine (Compound 6) | Tribolium castaneum | Mortality Rate (7 days) | 76.67% mdpi.com |
Catalytic Roles and Ligand Design with Pyridine Carbaldehydes
Participation in Metal-Catalyzed Organic Transformations
Pyridine (B92270) carbaldehydes are not typically catalysts themselves but serve as crucial precursors for ligands that, when complexed with a transition metal, form highly active catalysts. The aldehyde functional group is readily condensed with primary amines to form Schiff base ligands. These ligands coordinate with a variety of metal ions (e.g., Cu(II), Ni(II), Co(II), Ru(III), Pd(II), Ba(II)) to create complexes that catalyze a wide range of organic transformations. researchgate.netmdpi.commdpi.com
These metal complexes have demonstrated significant catalytic activity in several key reaction types:
Oxidation Reactions : Schiff base complexes derived from pyridine-2-carboxaldehyde and various amines have been successfully employed as catalysts for the oxidation of alcohols and olefins. researchgate.netmdpi.com For instance, a Ba(II) complex with a pyridine-2-carboxaldehyde-derived hydrazone ligand catalyzed the oxidation of benzyl (B1604629) alcohol. mdpi.com Similarly, binuclear Cu(II), Ni(II), and Co(II) complexes have shown efficacy in the oxidation of styrene (B11656) and cyclohexene. researchgate.netepa.gov
Carbon-Carbon Coupling Reactions : The pyridine moiety is integral to ligands used in C-H functionalization and cross-coupling reactions. beilstein-journals.orgthieme-connect.com Iron-pyridinophane complexes, for example, have been used to catalyze Suzuki-Miyaura coupling reactions. nih.gov The electronic properties of the pyridine ring, modified by substituents, directly impact the catalytic performance of the metal center. nih.gov
Multicomponent Reactions (MCRs) : Heterogeneous catalysts developed from pyridine-2-carbaldehyde have proven effective in synthesizing complex heterocyclic molecules. A copper(II)-Schiff base complex anchored to magnetic nanoparticles catalyzed the synthesis of various pyran and 2-benzylidenemalononitrile derivatives with high yields and excellent recyclability. rsc.orgnih.govresearchgate.net
Condensation Reactions : A Cu(II) complex of a Schiff base from 2-aminopyridine (B139424) and 3-chlorobenzaldehyde (B42229) was an effective catalyst for Claisen-Schmidt condensation to produce chalcone (B49325) derivatives, achieving yields greater than 90%. mdpi.com
The table below summarizes the performance of catalysts derived from the related compound, pyridine-2-carbaldehyde, in various organic transformations.
| Catalyst / Metal Complex | Reaction Type | Substrate | Product Yield | Reference |
| Ba(II)-hydrazone complex | Oxidation | Benzyl Alcohol | 45% | mdpi.com |
| Cu(II)-Schiff base on Fe₃O₄@SiO₂ | Knoevenagel Condensation | 4-cyanobenzaldehyde | 96% | rsc.orgresearchgate.net |
| Cu(II)-Schiff base on Fe₃O₄@SiO₂ | Multicomponent Reaction | 4-nitrobenzaldehyde, malononitrile, dimedone | 97% | rsc.orgresearchgate.net |
| Cu(II)-Schiff base complex | Claisen-Schmidt Condensation | 4-chlorobenzaldehyde, acetophenone | >90% | mdpi.com |
Ligand Development for Catalysis
The aldehyde group on the pyridine ring is a key functional handle for synthesizing advanced ligands. The most common strategy is the formation of imines (Schiff bases) through reaction with a diverse range of amines. This modularity allows for the creation of bidentate, tridentate, or even macrocyclic ligands with precisely tailored steric and electronic properties. researchgate.netnih.gov
Key aspects of ligand development include:
Schiff Base Formation : The reaction of a pyridine carbaldehyde with a diamine, such as cyclohexane-1,4-diamine (B98093) or benzene-1,4-diamine, can produce binuclear metal complexes where two metal centers are held in proximity, potentially enabling cooperative catalytic effects. researchgate.net
Pincer Ligands : The 2,6-bis(aminomethyl)pyridine scaffold is a classic example of a pincer ligand that offers a rigid and stable coordination environment. By introducing substituents at the 4-position of the pyridine ring, the ligand's electronic properties can be systematically tuned. nih.gov
Heterogenization : To improve catalyst recovery and reusability, homogeneous catalysts can be immobilized on solid supports. For example, a copper(II) complex containing a pyridine-2-carbaldehyde ligand was successfully grafted onto ethylenediamine-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂). rsc.orgnih.gov This magnetic nanocatalyst was easily separated from the reaction mixture with a magnet and reused multiple times without a significant loss of activity. rsc.org
The structure of 2,4-Dimethoxypyridine-3-carbaldehyde, with its aldehyde at the 3-position, would allow for the creation of ligands with a different geometry compared to those derived from the more common 2-carbaldehyde isomer. This could lead to novel coordination environments and potentially unique catalytic activities.
Influence on Reaction Selectivity and Yield
The substituents on the pyridine ring of a ligand play a critical role in modulating the properties of the metal catalyst, thereby influencing reaction outcomes. The two methoxy (B1213986) groups (-OCH₃) on this compound are strong electron-donating groups. This electronic feature is expected to have a profound impact on the catalytic behavior of its corresponding metal complexes.
Electronic Effects : Electron-donating groups increase the electron density on the pyridine nitrogen atom. When this pyridine is part of a ligand, it donates more electron density to the coordinated metal center. This can make the metal more active in certain catalytic cycles, such as oxidative addition, and can influence the redox potential of the complex. nih.govnih.gov Studies on substituted NNN pincer ligands complexed with Cu(II) showed that electron-donating groups (like -OH and -OBn) and electron-withdrawing groups (like -Cl and -NO₂) systematically alter the electronic nature and redox properties of the metal center. nih.gov
Reaction Yields : The electronic nature of the ligand can directly affect reaction yields. In the synthesis of amides via isothiocyanate activation, it was observed that phenyl isothiocyanates bearing electron-donating groups improved both the yield and selectivity of the reaction, whereas those with electron-withdrawing groups were ineffective. rsc.org A similar principle applies to ligands in metal catalysis; a more active catalytic center, modulated by an electron-rich ligand, can lead to higher turnover numbers and improved product yields. nih.govrsc.org
Regio- and Stereoselectivity : The steric and electronic profile of a ligand is a key determinant of reaction selectivity. While the aldehyde at the 3-position in this compound provides a coordination vector, the methoxy groups at the 2- and 4-positions create a specific steric environment. This can influence how substrates approach the metal center, potentially leading to high regioselectivity or stereoselectivity in reactions like C-H alkylation or hydrogenation. beilstein-journals.orgnih.gov For instance, the choice of ligands has been shown to switch the product configuration between Z- and E-isomers in the alkenylation of pyridines. beilstein-journals.org
The following table demonstrates how substituents on a pyridine-based ligand can alter the electronic properties of the resulting metal complex, which in turn correlates with catalytic activity.
| Ligand Substituent (at 4-position) | Substituent Type | Fe(III)/Fe(II) Redox Potential (V vs Fc⁺/Fc) | Reference |
| Methoxy (-OCH₃) | Electron-Donating | -0.73 | nih.gov |
| Hydrogen (-H) | Neutral | -0.66 | nih.gov |
| Chlorine (-Cl) | Electron-Withdrawing | -0.58 | nih.gov |
| Iodine (-I) | Electron-Withdrawing | -0.57 | nih.gov |
Future Research Directions and Prospects for 2,4 Dimethoxypyridine 3 Carbaldehyde
Design of Novel Functional Derivatives
The unique structure of 2,4-Dimethoxypyridine-3-carbaldehyde, featuring a pyridine (B92270) ring substituted with two methoxy (B1213986) groups and a carbaldehyde group, offers numerous possibilities for the design of novel functional derivatives. The reactivity of the carbaldehyde group allows for its conversion into a wide array of other functional groups, such as carboxylic acids, esters, amides, and various heterocyclic systems. These transformations can lead to the development of new compounds with tailored electronic, optical, and biological properties.
Future research in this area will likely focus on the strategic modification of the this compound scaffold to create libraries of new compounds for screening in various applications. The development of efficient and selective methods for the functionalization of the pyridine ring, such as C-H activation, will be instrumental in expanding the accessible chemical space. innovations-report.comrsc.org
Exploration of Untapped Biological Applications
Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov The specific substitution pattern of this compound suggests that it and its derivatives could possess interesting pharmacological profiles. The dimethoxy substitution is a common feature in many biologically active natural products and synthetic compounds.
While the direct biological activities of this compound may not be extensively documented, its role as a synthetic intermediate is of great importance. The carbaldehyde group can be readily used to synthesize Schiff bases, chalcones, and other heterocyclic systems that are known to have significant biological potential. For instance, Schiff base derivatives of various aldehydes have shown promising results as anticancer and antimicrobial agents.
Future research should involve the synthesis of a diverse set of derivatives of this compound and their systematic evaluation for various biological activities. This could include screening for activity against different cancer cell lines, a range of pathogenic bacteria and fungi, and specific enzyme targets. mdpi.comresearchgate.net Molecular docking studies can also be employed to predict the binding of these novel compounds to biological targets and to guide the design of more potent derivatives.
Advancements in Asymmetric Synthesis
The development of asymmetric methods for the synthesis of chiral derivatives of this compound is a crucial area for future research. Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The synthesis of enantiomerically pure compounds is often essential to maximize therapeutic efficacy and minimize potential side effects.
The carbaldehyde group of this compound is a key handle for introducing chirality. Asymmetric nucleophilic additions to the aldehyde, such as asymmetric allylation, aldol (B89426) reactions, and Grignard reactions, can be employed to create stereogenic centers. The use of chiral catalysts or auxiliaries will be essential for achieving high levels of stereocontrol in these transformations.
Furthermore, the development of asymmetric methods for the functionalization of the pyridine ring itself would open up new avenues for the synthesis of novel chiral ligands and catalysts. Recent advances in transition-metal-free asymmetric functionalization of pyridines provide a promising starting point for this research. jiaolei.group
Integration into Sustainable Chemical Processes
The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should aim to integrate its synthesis and derivatization into sustainable chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
The synthesis of this compound can likely be achieved through a Vilsmeier-Haack reaction on a 2,4-dimethoxypyridine (B102433) precursor. ijpcbs.comchemistrysteps.comorganic-chemistry.orgsemanticscholar.orgwikipedia.org Research into optimizing this reaction to minimize waste and energy consumption would be beneficial. This could involve the use of microwave-assisted synthesis or the development of reusable catalysts.
The use of this compound as a building block in multicomponent reactions is another promising area for sustainable chemistry. Multicomponent reactions allow for the construction of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. The development of new multicomponent reactions involving this aldehyde could lead to the efficient and sustainable synthesis of a wide range of valuable compounds. acs.orgyoutube.comyoutube.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-Dimethoxypyridine-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via formylation of a pyridine precursor. A representative approach involves reacting 2,4-dimethoxypyridine with a formylating agent (e.g., DMF/POCl₃) under controlled anhydrous conditions. Key parameters include temperature (0–5°C to prevent side reactions), stoichiometry (excess formylating agent for higher yields), and purification via column chromatography using dichloromethane/methanol gradients . Monitoring via TLC (silica gel, UV visualization) ensures reaction completion.
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Dissolve in deuterated DMSO (δ 2.50 ppm reference). Key signals include the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy groups (δ ~3.8–4.0 ppm). Aromatic protons appear as doublets in the δ 6.5–8.5 ppm range .
- FTIR : Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and methoxy C-O stretches (~1250–1300 cm⁻¹) .
- HRMS : Use ESI ionization to verify molecular ion peaks (calculated vs. observed m/z) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : After quenching the reaction (e.g., aqueous NaHCO₃), extract with dichloromethane. Remove solvents under reduced pressure and purify via silica gel chromatography. Gradient elution (hexane/ethyl acetate to DCM/methanol) resolves polar impurities. Recrystallization from ethanol/water (1:1) enhances purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural confirmation of this compound derivatives?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Refine structures using SHELXL:
- Assign anisotropic displacement parameters for non-H atoms.
- Validate bond lengths/angles against Cambridge Structural Database averages.
- Address twinning or disorder using SHELXD/SHELXE for robust phase solutions .
Q. What mechanistic insights explain the reactivity of the aldehyde group in this compound during nucleophilic additions?
- Methodological Answer : The electron-withdrawing pyridine ring activates the aldehyde for nucleophilic attack. Monitor reactions (e.g., with amines or hydrazines) via in situ NMR to track intermediate formation. Kinetic studies (variable-temperature NMR) reveal activation barriers. Computational methods (DFT) model transition states, correlating substituent effects (methoxy groups) on reactivity .
Q. How can contradictory spectroscopic data (e.g., unexpected coupling patterns in NMR) be systematically investigated?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Step 2 : Assign overlapping signals using 2D NMR (COSY, HSQC) to resolve J-coupling ambiguities.
- Step 3 : Consider dynamic effects (e.g., tautomerism) via variable-temperature NMR .
- Step 4 : Cross-validate with alternative techniques (e.g., IR, X-ray) to confirm assignments .
Q. What strategies mitigate challenges in synthesizing air- or moisture-sensitive derivatives of this compound?
- Methodological Answer :
- Use Schlenk lines or gloveboxes for sensitive reactions (e.g., Grignard additions).
- Pre-dry solvents (molecular sieves) and reagents (P₂O₅).
- Monitor reaction progress using airtight NMR tubes with deuterated solvents .
Data Analysis and Validation
Q. How can researchers statistically validate reproducibility in synthetic yields across multiple batches?
- Methodological Answer : Perform triplicate syntheses under identical conditions. Apply ANOVA to assess yield variability. Identify outliers via Grubbs’ test. Optimize parameters (e.g., stirring rate, cooling) using Design of Experiments (DoE) software to minimize batch-to-batch differences .
Q. What criteria should guide the selection of analytical standards for quantifying this compound in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
